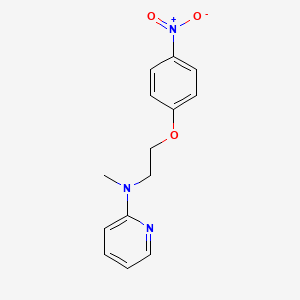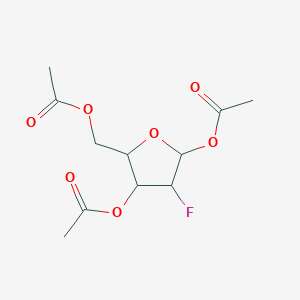
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate
Overview
Description
“(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate” is a chemical compound with the molecular formula C11H15FO7 and a molecular weight of 278.23 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results.Scientific Research Applications
Synthesis and Structural Analysis
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate has been studied in the context of organic synthesis and structural analysis. For instance, research has explored the synthesis of compounds like dimethyl 3‐perfluoroalkyl‐4‐(3‐oxo‐2‐triphenyl‐phosphoranylidenbutanylidene)‐pent‐2‐enedioate and its cyclization, revealing insights into reaction mechanisms and molecular structures (Wei‐Yu Ding et al., 2010). This research is essential for understanding the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals.
Chemo- and Regioselective Reactions
The compound has also been a subject in studies focusing on chemo- and regioselective reactions. One study details the synthesis of methyl 3-acetoxy-2-(l,3-dithiolane-2-ylidene)but-3-enoate derivatives through the chemo- and regioselective addition of carboxylic acids to alkylthio-activated terminal alkynes (Yu‐Long Zhao et al., 2006). Such studies contribute to the broader understanding of selective synthetic methods in organic chemistry, which can be crucial for the development of specific pharmaceuticals and materials.
Photo-Luminescent Properties
Research into the photo-luminescent properties of related compounds is another area of interest. A study on the synthesis and mesomorphic behavior of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoates, highlighted their potential in applications like display technologies due to their photoluminescence (Jie Han et al., 2010). This indicates a potential avenue for research involving (3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate in the field of optoelectronics.
Corrosion Inhibition
There's also interest in exploring these compounds for their potential in applications like corrosion inhibition. A theoretical study on the synthesis of related esters showed potential for applications in preventing corrosion of metals in acidic environments (N. Arrousse et al., 2021). This research could lead to practical applications in industrial maintenance and materials science.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results.
Future Directions
The future directions of research involving this compound are not specified in the search results.
properties
IUPAC Name |
(3,5-diacetyloxy-4-fluorooxolan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDSMRRCLJPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633999 | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Diacetyloxy-4-fluoranyl-oxolan-2-yl)methyl ethanoate | |
CAS RN |
444586-86-1 | |
| Record name | 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoropentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



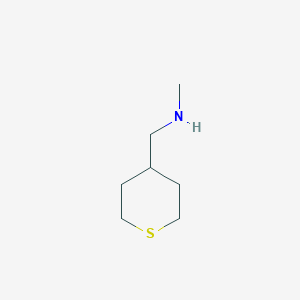
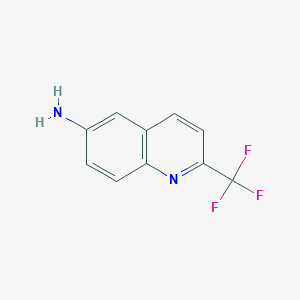
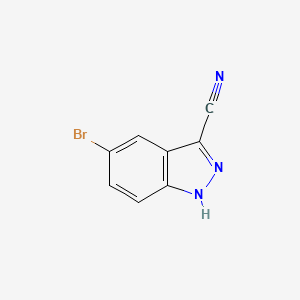
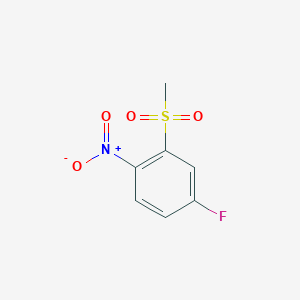
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
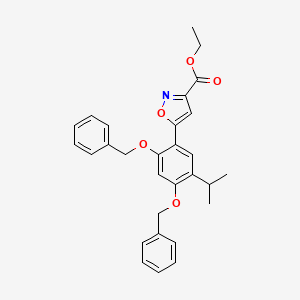
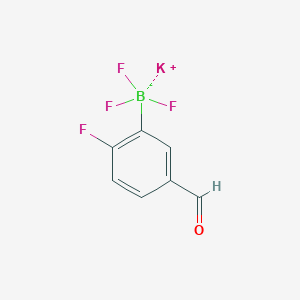
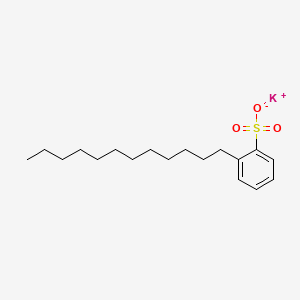
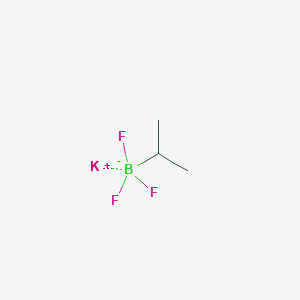
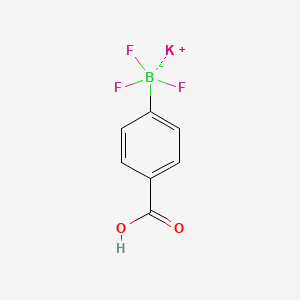
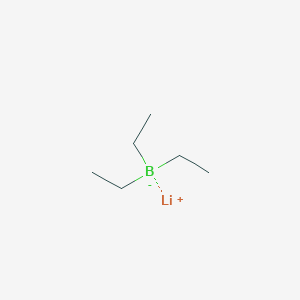
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
